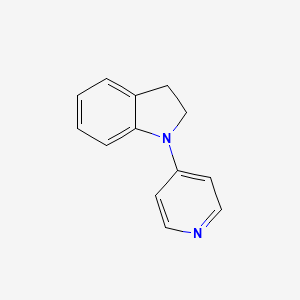
1-(4-pyridinyl)indoline
Vue d'ensemble
Description
1-(4-pyridinyl)indoline, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called PPARδ agonists, which activate the peroxisome proliferator-activated receptor delta. This receptor is involved in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. However, due to its ability to enhance endurance and performance, 1-(4-pyridinyl)indoline has also gained popularity as a performance-enhancing drug among athletes and bodybuilders.
Mécanisme D'action
1-(4-pyridinyl)indoline exerts its effects by activating PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation and oxidative stress. This leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve insulin sensitivity and reduce inflammation. In addition, PPARδ activation has been shown to enhance endurance and performance in animal models.
Biochemical and Physiological Effects:
1-(4-pyridinyl)indoline has been found to have several biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It has also been shown to improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis in animal models. In addition, it has been found to enhance endurance and performance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-pyridinyl)indoline in lab experiments is its ability to activate PPARδ, which can provide insights into the role of this receptor in various diseases. In addition, its effects on lipid and glucose metabolism, as well as inflammation and oxidative stress, can be studied using this drug. However, one limitation is its potential for off-target effects, as it has been shown to have non-specific effects on other nuclear receptors. Therefore, caution should be exercised when interpreting the results of experiments using this drug.
Orientations Futures
There are several future directions for research on 1-(4-pyridinyl)indoline. One area of interest is its potential as a treatment for metabolic disorders, such as type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and reduce inflammation in animal models, and further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a performance-enhancing drug, as it has been found to enhance endurance and performance in animal models. However, the long-term effects of this drug on human health and athletic performance need to be carefully evaluated. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-(4-pyridinyl)indoline, as well as its potential for off-target effects and toxicity.
Applications De Recherche Scientifique
1-(4-pyridinyl)indoline has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis in animal models. In addition, it has been found to have anti-tumor effects in several cancer cell lines.
Propriétés
IUPAC Name |
1-pyridin-4-yl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-6,8-9H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTNISUGFOXDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175124 | |
| Record name | Indoline, 1-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Pyridyl)indoline | |
CAS RN |
20948-73-6 | |
| Record name | Indoline, 1-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020948736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoline, 1-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



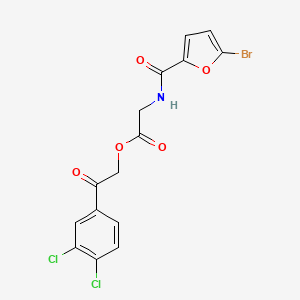
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)
![2-(1-(4-methylbenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762587.png)
![2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)
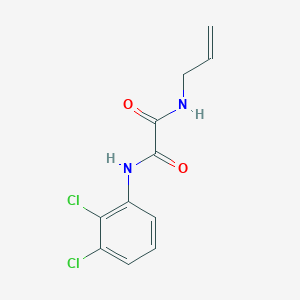
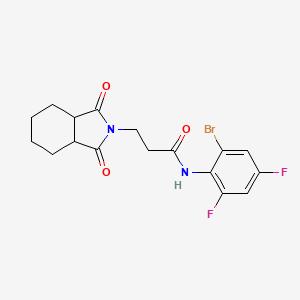
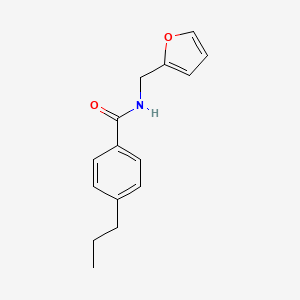


![N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4762635.png)
![5-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4762645.png)
![N-benzyl-3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4762658.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[(4-isopropylphenoxy)methyl]-4-methoxyphenyl}acrylamide](/img/structure/B4762659.png)